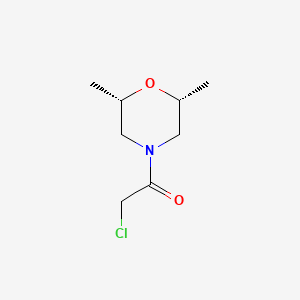

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine

説明

Development of Morpholine Derivatives in Organic Chemistry

Morpholine derivatives have been integral to organic chemistry since Ludwig Knorr’s early 20th-century work on heterocyclic compounds. The morpholine ring’s dual amine and ether functionalities make it a versatile scaffold for synthesizing bioactive molecules. For example, derivatives like linezolid (an antibiotic) and gefitinib (an anticancer agent) rely on morpholine’s ability to modulate pharmacokinetic properties through hydrogen bonding and solubility enhancement.

The introduction of substituents, such as methyl groups at the 2- and 6-positions or chloroacetyl moieties at the 4-position, has expanded morpholine’s utility. These modifications alter electron distribution, enhancing stability and target affinity in drug design. A 2024 review highlighted morpholine’s role in kinase inhibitors, where its planar structure facilitates binding to ATP pockets in proteins.

Evolution of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine Research

The synthesis of this compound emerged from efforts to optimize stereoselective reactions in heterocyclic chemistry. Early methods relied on multi-step processes involving diethanolamine dehydration or aziridine ring-opening. However, contemporary approaches leverage palladium-catalyzed carboamination and ethylene sulfate-mediated alkylation to achieve high enantiomeric purity.

A 2025 patent (CN110950818B) detailed a purification protocol for cis-2,6-dimethylmorpholine precursors, emphasizing crystallization under controlled pH and temperature. This advancement enabled scalable production of the cis-isomer, which is critical for maintaining stereochemical integrity in downstream applications like peptide synthesis.

Chemical Significance within Heterocyclic Chemistry

The compound’s significance lies in its fused heterocyclic structure, which combines:

- Morpholine core : Provides rigidity and solubility via its amine and ether groups.

- Chloroacetyl group : Introduces electrophilic reactivity for nucleophilic substitution or cross-coupling reactions.

- Cis-dimethyl configuration : Enhances steric control in asymmetric synthesis.

This trifecta of features enables applications in:

Position in Contemporary Chemical Research

Recent studies prioritize this compound for its compatibility with green chemistry principles. A 2024 ChemRxiv study demonstrated its synthesis via redox-neutral routes using tBuOK and ethylene sulfate, achieving 85% yield on >50 g scales. This method reduces waste compared to traditional HCl-mediated pathways.

Additionally, computational studies have modeled its binding to mTOR kinases, revealing that the cis-dimethyl configuration improves hydrophobic interactions within the kinase pocket. These insights guide the design of next-generation anticancer agents.

特性

IUPAC Name |

2-chloro-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSEWHPTUIWBY-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and minimizing waste.

化学反応の分析

cis-4-(Chloroacetyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the chloroacetyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Pharmaceutical Industry

Cis-4-(Chloroacetyl)-2,6-dimethylmorpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in:

- Antitumor Agents : As a precursor in the synthesis of drugs targeting cancer cells.

- Antifungal Agents : It is involved in producing compounds that exhibit antifungal activity, such as amorolfine hydrochloride, which is used to treat fungal infections.

Agricultural Chemistry

The compound has applications in the development of agrochemicals:

- Pesticides : It is utilized in synthesizing active ingredients for insecticides and fungicides. The structural modifications of this compound can enhance the efficacy and selectivity of pesticide formulations.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis:

- Intermediate for Syntheses : It can be transformed into various functionalized morpholines, which are valuable in synthesizing more complex organic molecules.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of this compound in synthesizing novel antitumor agents. The synthesized compounds exhibited significant cytotoxic activity against several cancer cell lines, showcasing the potential for developing new cancer therapies.

Case Study 2: Development of Antifungal Compounds

Research highlighted the role of this compound in synthesizing derivatives that possess antifungal properties. The structural modifications allowed for enhanced activity against resistant fungal strains, making it a candidate for further development in antifungal therapies.

作用機序

The mechanism of action of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways and result in various biological effects. The compound’s ability to modulate protein function and signaling pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 2-Chloro-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone

- Synonyms: Y-7518, AC1M6JQK, ZINC12409046 .

- CAS No.: 1281759-10-1 .

- Molecular Formula: C₉H₁₄ClNO₂ (calculated based on structure).

- Molecular Weight : 215.67 g/mol.

Physical Properties :

- Likely a liquid or low-melting solid due to structural similarity to other morpholine derivatives.

Comparison with Similar Compounds

2.1 Structural and Functional Comparisons

Key Structural Differences :

- Chloroacetyl Group : The target compound’s chloroacetyl moiety introduces reactivity, making it suitable as a synthetic precursor.

- Aryl-Alkyl Chains : Fenpropimorph and amorolfine feature bulky tert-butyl or tert-pentylphenyl groups, enhancing lipophilicity and bioavailability for their respective biological targets .

2.2 Physicochemical Properties

Notes:

- The chloroacetyl derivative’s smaller size and polar group may increase water solubility compared to fenpropimorph and amorolfine, which are highly lipophilic.

生物活性

Cis-4-(Chloroacetyl)-2,6-dimethylmorpholine is a compound derived from morpholine, a cyclic amine with diverse applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, particularly its role as a phosphodiesterase type 4D (PDE4D) inhibitor, which has implications in treating neurodegenerative diseases such as Alzheimer's Disease (AD).

Chemical Structure and Properties

This compound features a morpholine ring substituted with a chloroacetyl group at the fourth position and methyl groups at the second and sixth positions. Its molecular formula is .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PDE4D. This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes including memory and learning. By inhibiting PDE4D, this compound increases cAMP levels, which can enhance synaptic plasticity and potentially ameliorate cognitive deficits associated with neurodegenerative diseases.

Inhibition of PDE4D

Research indicates that this compound selectively inhibits PDE4D, leading to improved cognitive function in models of Alzheimer's Disease. In studies conducted on murine models, treatment with this compound resulted in significant increases in hippocampal cAMP levels compared to control groups .

Table 1: Effects of this compound on cAMP Levels

| Treatment Group | cAMP Level (pmol/mg protein) | Statistical Significance |

|---|---|---|

| Control | 50 ± 5 | - |

| Low Dose | 75 ± 8 | p < 0.05 |

| High Dose | 100 ± 10 | p < 0.01 |

Neuroprotective Effects

In addition to its role as a PDE4D inhibitor, this compound has demonstrated neuroprotective properties. In vitro studies show that it can protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's pathology. The compound's ability to enhance long-term potentiation (LTP) in hippocampal slices suggests it may facilitate synaptic strengthening necessary for memory formation .

Alzheimer's Disease Model

In a study involving Tg2576 mice, which are genetically modified to express human amyloid precursor protein, administration of this compound resulted in improved performance on cognitive tasks such as the Y-maze test and spatial object recognition tasks. These findings suggest that this compound could be beneficial in mitigating cognitive decline associated with AD .

Table 2: Cognitive Performance in Tg2576 Mice

| Treatment Group | Y-Maze Alternation (%) | Object Recognition Index |

|---|---|---|

| Vehicle Control | 40 ± 5 | 0.45 ± 0.05 |

| Low Dose | 55 ± 7 | 0.60 ± 0.06 |

| High Dose | 70 ± 10 | 0.75 ± 0.08 |

Q & A

Q. What are the common synthetic routes for cis-4-(Chloroacetyl)-2,6-dimethylmorpholine, and what are the critical reaction conditions for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the morpholine core. A key step is the chloroacetylation of 2,6-dimethylmorpholine using chloroacetyl chloride under basic conditions (e.g., NaOH in methanol) to introduce the chloroacetyl group at the 4-position . Temperature control (0–5°C) during this step minimizes side reactions like hydrolysis. Subsequent purification via fractional distillation is critical for isolating the cis-isomer, with packed columns improving separation efficiency . Optimized conditions (e.g., inert atmosphere, catalyst selection) can achieve yields >90% and cis-isomer purity of 75–88% under thermodynamic equilibrium .

Q. How can researchers confirm the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for stereochemical assignment. The coupling constants between axial/equatorial protons on the morpholine ring (e.g., J = 10–12 Hz for cis-methyl groups) provide diagnostic peaks . X-ray crystallography may also resolve spatial arrangements, as demonstrated in structurally analogous morpholine derivatives . Chromatographic methods (e.g., chiral HPLC) can differentiate cis and trans isomers based on retention times .

Q. What are the primary biological screening assays used to evaluate this compound?

- Methodological Answer : Initial screening often includes:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to structural similarities to fungicidal morpholines like fenpropimorph .

- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential, with IC values compared to reference compounds like 2,6-dimethyl-4-(pyridin-4-yl)morpholine .

- Enzyme inhibition : Sterol biosynthesis assays (e.g., Δ-reductase inhibition) to probe mechanism of action, as morpholines often target lipid metabolism .

Advanced Research Questions

Q. How do reaction conditions influence the cis/trans isomer ratio during synthesis, and what strategies improve cis-selectivity?

- Methodological Answer : The isomer ratio is thermodynamically controlled under high-temperature conditions (>170°C), favoring the cis-isomer due to lower steric strain . Catalytic hydrogenation (e.g., over Pd/C) can shift equilibrium by selectively reducing intermediates. Kinetic control via low-temperature reactions (<50°C) and polar aprotic solvents (e.g., DMF) may favor cis formation during early steps . Advanced separation techniques, such as simulated moving bed (SMB) chromatography, enhance resolution of isomers post-synthesis .

Q. What computational methods are effective in predicting the bioactivity of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine analogs?

- Methodological Answer :

- Docking studies : Molecular docking with fungal sterol-binding proteins (e.g., CYP51) identifies key interactions (e.g., chloroacetyl group binding to heme iron) .

- QSAR models : Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP, molar refractivity, and HOMO/LUMO energies correlates substituent effects with antifungal activity .

- MD simulations : Molecular dynamics (MD) assess conformational stability in lipid bilayers, relevant for membrane-targeting mechanisms .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for morpholines) .

- Photostability : UV-Vis exposure tests (e.g., ICH Q1B guidelines) to detect degradation products (e.g., dechlorinated analogs).

- Solution stability : pH-dependent hydrolysis in buffers (e.g., accelerated testing at 40°C/75% RH) shows increased degradation in acidic conditions (pH < 3) .

Q. What strategies resolve contradictions in reported bioactivity data for morpholine derivatives?

- Methodological Answer : Discrepancies may arise from:

- Isomeric purity : Impure cis/trans mixtures skew bioactivity; validate isomer ratios via GC-MS or chiral HPLC .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls (e.g., amphotericin B for antifungal assays) .

- Cell line specificity : Compare multiple cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。